molecular formula C19H14F3NO B3171742 4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine CAS No. 946698-03-9

4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine

Cat. No. B3171742
CAS RN: 946698-03-9
M. Wt: 329.3 g/mol
InChI Key: MWFIIBKHMOLIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-([1,1’-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine” is a complex organic molecule that contains a biphenyl group, a trifluoromethyl group, and a phenylamine group . The trifluoromethyl group is a common motif in pharmaceuticals, agrochemicals, and materials science .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various chemical reactions. For example, it can undergo trifluoromethylation of arenes, alkenes, terminal alkynes, benzylic xanthates, ketoesters, aryl boronic acids, and aromatic amines .

Scientific Research Applications

Star-Shaped Glycosylated Conjugated Oligomer for Two-Photon Fluorescence Imaging

A star-shaped glycosylated conjugated oligomer was synthesized for two-photon fluorescence imaging of live cells. This compound demonstrates potential in live cell imaging and exhibits low cytotoxicity, making it suitable for biological applications (Wang et al., 2011).

Novel Arylamine for Organic Light-Emitting Devices

Research on 2,4-difluorophenyl-functionalized arylamine, including triphenylamine derivatives, has shown their utility in organic light-emitting devices. The study focuses on the synthesis and characterization of these materials for improved device efficiency (Li et al., 2012).

Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, related to the specified compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. This application is significant for biochemical research, particularly in protein studies (Jelenc et al., 1978).

Biphenyl Ester Derivatives as Tyrosinase Inhibitors

A series of biphenyl-based compounds have been synthesized and demonstrated significant anti-tyrosinase activities. These findings have implications in the development of pharmaceuticals for conditions related to tyrosinase activity (Kwong et al., 2017).

High Yield Photoreagents for Protein Crosslinking

4-Nitrophenyl ethers, which are structurally related to the specified compound, have been identified as effective photoreagents for protein crosslinking and affinity labeling. This application is relevant for biochemical and medical research (Jelenc et al., 1978).

Solution-Processible Bipolar Triphenylamine-Benzimidazole Derivatives

These derivatives have been explored for their potential in single-layer organic light-emitting diodes, demonstrating the broad applicability of these compounds in electronic and optoelectronic devices (Ge et al., 2008).

Highly Efficient Phosphorescent Organic Light-Emitting Diodes

Bipolar host molecules, including triphenylamine derivatives, have shown significant potential in the fabrication of efficient phosphorescent organic light-emitting diodes, indicating their importance in advanced material science (Ge et al., 2008).

Novel Acid-Catalyzed Rearrangement of N-Aryl-N′-Aryloxyureas

This study explores a novel rearrangement reaction, potentially opening new pathways for chemical synthesis and the development of novel compounds (Endo et al., 1984).

Synthesis and Characterization of Novel Polyimides

Fluorinated polyimides derived from aromatic diamines, related to the specified compound, have been synthesized and characterized, showing potential applications in industrial and material sciences (Yin et al., 2005).

Detection of a New N-Oxidized Metabolite of Flutamide

This research identifies a new metabolite of Flutamide, a compound structurally related to the specified chemical. This finding is significant in understanding the metabolism of pharmaceutical compounds (Goda et al., 2006).

Future Directions

The future research directions for this compound would depend on its intended applications. Given the importance of trifluoromethyl groups in pharmaceuticals, agrochemicals, and materials science, it’s possible that this compound could have potential applications in these areas .

properties

IUPAC Name

4-(2-phenylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO/c20-19(21,22)16-12-14(10-11-17(16)23)24-18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFIIBKHMOLIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.